molecular formula C16H19BrN2O B13706400 5-Bromo-4-(4-hexylphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(4-hexylphenyl)imidazole-2-carbaldehyde

Cat. No.: B13706400
M. Wt: 335.24 g/mol
InChI Key: QCUBFPMXADVPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD33022701 is a chemical compound with unique properties and applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of MFCD33022701 involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control of temperature, pressure, and the use of specific reagents to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of MFCD33022701 involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure consistent quality and yield. The industrial production methods are designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced on a large scale for various applications.

Chemical Reactions Analysis

Types of Reactions: MFCD33022701 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.

Common Reagents and Conditions: The common reagents used in the reactions involving MFCD33022701 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of MFCD33022701 depend on the specific reaction conditions and reagents used. These products can have different properties and applications, making the compound versatile for various scientific and industrial uses.

Scientific Research Applications

MFCD33022701 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, the compound is studied for its potential effects on biological systems and its use in developing new drugs and therapies. In medicine, MFCD33022701 is explored for its therapeutic potential in treating various diseases. In industry, the compound is used in the production of materials, chemicals, and other products.

Mechanism of Action

The mechanism of action of MFCD33022701 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological and chemical effects, depending on the specific application of the compound.

Comparison with Similar Compounds

MFCD33022701 is unique compared to other similar compounds due to its specific properties and applications. Similar compounds may share some structural features but differ in their reactivity, stability, and potential uses. Some of the similar compounds include those with similar functional groups or molecular structures, but MFCD33022701 stands out due to its distinct characteristics and versatility.

Conclusion

MFCD33022701 is a compound with significant potential in various fields of science and industry Its unique properties and versatility make it a valuable compound for research and industrial applications

Properties

Molecular Formula

C16H19BrN2O

Molecular Weight

335.24 g/mol

IUPAC Name

5-bromo-4-(4-hexylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C16H19BrN2O/c1-2-3-4-5-6-12-7-9-13(10-8-12)15-16(17)19-14(11-20)18-15/h7-11H,2-6H2,1H3,(H,18,19)

InChI Key

QCUBFPMXADVPGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.